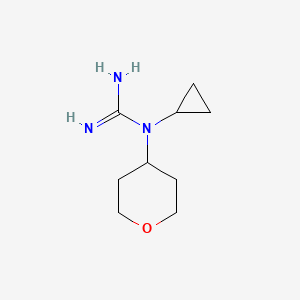

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)cyclopropylamine, a related compound, the key step involves the reaction of the ketone group with Wittig reagent to prepare various poly-substituted olefin compounds .Molecular Structure Analysis

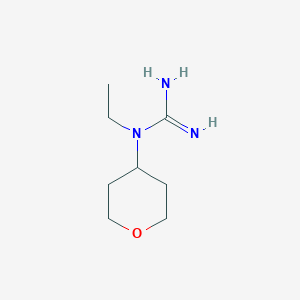

The molecular structure of “1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is unique, featuring a cyclopropyl group attached to a guanidine group, which is further connected to a tetrahydro-2H-pyran-4-yl group.Chemical Reactions Analysis

In organic synthesis transformations, the ketone group in 1-(tetrahydro-2H-pyran-4-yl)ethanone, a related compound, can react with Wittig reagent to prepare various poly-substituted olefin compounds .Scientific Research Applications

Interaction Mechanisms in Heterocyclic Compounds

Research indicates that guanidine derivatives, such as substituted 2-(3-oxoprop-1-en-1-yl)guanidines, are synthesized through interactions with fused 4H-pyrans, which undergo conjugate 1,4-addition and subsequent dihydropyran ring opening. This reaction mechanism is crucial for understanding the chemical behavior of complex guanidine compounds in heterocyclic chemistry (Osyanin et al., 2016).

Synthesis and Evaluation as Inhibitors

Arylcyclopropanecarboxyl guanidines have been synthesized and evaluated for their inhibitory activity against sodium hydrogen exchanger isoform-1 (NHE-1), showing potent biological activity. This research provides insights into the development of new therapeutic agents based on guanidine functionality (Ahmad et al., 2001).

Aldehyde Oxidase-Catalyzed Oxidation

Studies on the structural variation of zoniporide analogs, including modifications of the acylguanidine moiety, have explored their metabolism mediated by aldehyde oxidase (AO). These findings are significant for drug development, highlighting the impact of structural changes on drug metabolism and efficacy (Dalvie et al., 2012).

Novel Syntheses of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing potential antibacterial agents, has revealed the versatility of guanidine derivatives in medicinal chemistry. Such compounds have been synthesized and evaluated for their high antibacterial activities (Azab et al., 2013).

Guanidines in Organic Synthesis and Biological Applications

Guanidines serve as versatile functional groups in organic synthesis and have various biological applications, including as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists. The synthesis and applications of both acyclic and cyclic guanidines highlight their importance in both chemistry and biology (Shaw et al., 2015).

Mechanism of Action

Result of Action

- Increased intracellular ATP affects various cellular processes, including ion transport, protein synthesis, and cell division. Notably, another guanidine derivative, isopropoxy benzene guanidine (IBG) , has shown antibacterial activity against multidrug-resistant pathogens . Although not the same compound, it highlights the potential of guanidines.

Properties

IUPAC Name |

1-cyclopropyl-1-(oxan-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZKWCAZLEXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCOCC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

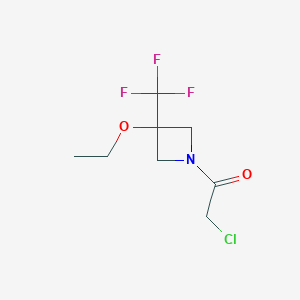

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

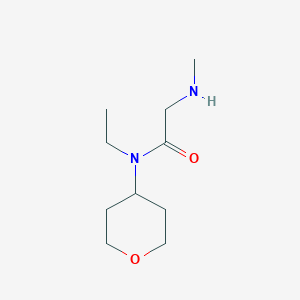

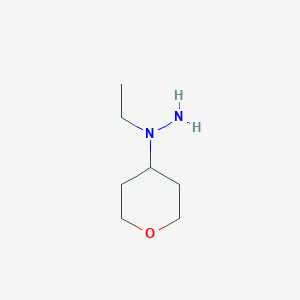

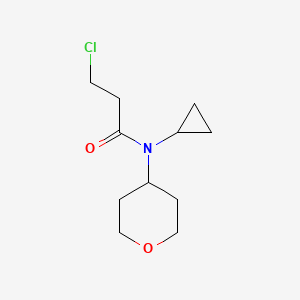

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477507.png)

![2-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1477508.png)

![1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477517.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477519.png)